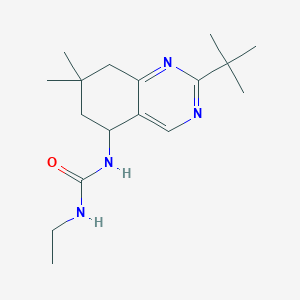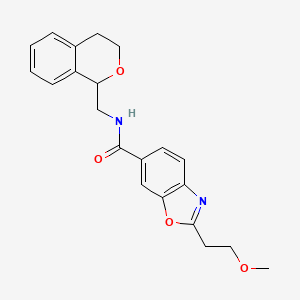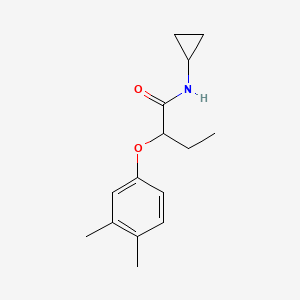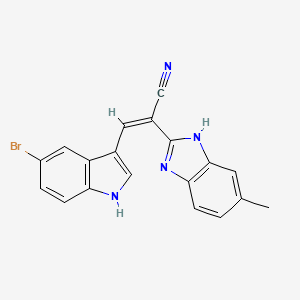
N-(2-tert-butyl-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinyl)-N'-ethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-tert-butyl-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinyl)-N'-ethylurea, also known as TQ, is a chemical compound with potential therapeutic applications. TQ has been studied extensively for its ability to modulate various biochemical and physiological processes, including inflammation, oxidative stress, and apoptosis.
作用机制
N-(2-tert-butyl-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinyl)-N'-ethylurea exerts its biological effects through various mechanisms of action. This compound has been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response. This compound has also been shown to modulate the expression of various genes involved in apoptosis and cell cycle regulation. Additionally, this compound has been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the activity of inflammatory enzymes, such as COX-2 and iNOS. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as SOD and CAT. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
实验室实验的优点和局限性
N-(2-tert-butyl-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinyl)-N'-ethylurea has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high purity and yield. This compound is also stable under various conditions and can be stored for extended periods. However, this compound has some limitations for lab experiments. This compound is relatively insoluble in water, which can limit its use in aqueous-based assays. Additionally, this compound can be cytotoxic at high concentrations, which can limit its use in cell-based assays.
未来方向
There are several future directions for research on N-(2-tert-butyl-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinyl)-N'-ethylurea. One area of research is the development of this compound-based therapies for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Another area of research is the identification of the molecular targets of this compound and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and clinical trials.
合成方法
The synthesis of N-(2-tert-butyl-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinyl)-N'-ethylurea involves the reaction of 2-amino-4,5,6,7-tetrahydro-7,7-dimethyl-5-oxo-4-(2-tert-butylphenyl)quinazoline with ethyl isocyanate. The resulting product is then purified using column chromatography to yield this compound in high purity and yield.
科学研究应用
N-(2-tert-butyl-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinyl)-N'-ethylurea has been studied extensively for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its ability to modulate various signaling pathways, including the NF-κB and MAPK pathways.
属性
IUPAC Name |
1-(2-tert-butyl-7,7-dimethyl-6,8-dihydro-5H-quinazolin-5-yl)-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c1-7-18-15(22)21-13-9-17(5,6)8-12-11(13)10-19-14(20-12)16(2,3)4/h10,13H,7-9H2,1-6H3,(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFSDBXIDBLQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1CC(CC2=NC(=NC=C12)C(C)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{4-[(4-ethoxyphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6131970.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6131976.png)

![2-[2-(1H-indol-3-yl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6131985.png)
![N-methyl-1-(tetrahydro-2H-pyran-2-yl)-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6131990.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B6132014.png)
![methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6132019.png)
![N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide](/img/structure/B6132022.png)



![3-({4-[1-(2-furylmethyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6132047.png)

![[4'-(aminomethyl)biphenyl-2-yl]methanol](/img/structure/B6132062.png)
